molecular formula C18H27FN2 B5665292 1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)piperazine

1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)piperazine

Cat. No. B5665292
M. Wt: 290.4 g/mol
InChI Key: LMKHMHFWSATOFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-(4-Ethylcyclohexyl)-4-(4-Fluorophenyl)piperazine often involves complex chemical reactions aimed at introducing specific functional groups to achieve desired chemical characteristics. For instance, a study on the synthesis of heteroaromatic analogs of piperazine-based compounds as dopamine transporter (DAT) ligands highlighted the intricate process of modifying the piperazine structure to enhance its affinity and selectivity towards specific biological targets (Matecka et al., 1997).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including 1-(4-Ethylcyclohexyl)-4-(4-Fluorophenyl)piperazine, is crucial for their chemical behavior and interaction with biological systems. The crystal and molecular structure of a related compound was determined using X-ray analysis, revealing details about the arrangement of atoms and the overall geometry, which play a significant role in the compound's chemical properties and reactivity (Özbey et al., 1998).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, which can modify their chemical properties and enhance their biological activity. For example, the synthesis and evaluation of piperazine analogs as DAT ligands involved the introduction of different substituents to study their effect on binding affinity and selectivity (Hsin et al., 2008).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications.

Chemical Properties Analysis

The chemical properties of 1-(4-Ethylcyclohexyl)-4-(4-Fluorophenyl)piperazine, such as reactivity, stability, and interaction with other molecules, are determined by its functional groups and molecular structure. Studies on the synthesis, characterization, and biological evaluation of piperazine derivatives provide insights into their chemical behavior and potential applications (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2/c1-2-15-3-7-17(8-4-15)20-11-13-21(14-12-20)18-9-5-16(19)6-10-18/h5-6,9-10,15,17H,2-4,7-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKHMHFWSATOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198231
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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